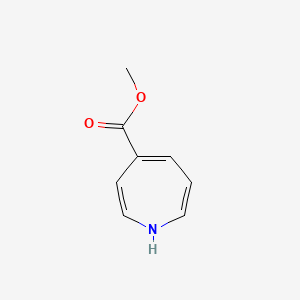

5-(Isoxazol-3-yl)oxazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

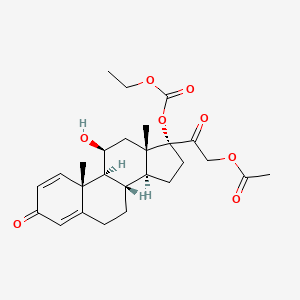

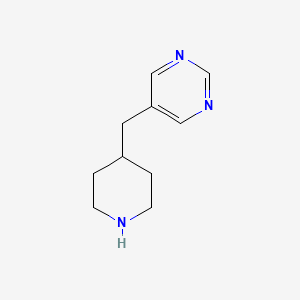

“5-(Isoxazol-3-yl)oxazole-4-carboxylic acid” is a compound that contains an isoxazole ring . Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol .

Synthesis Analysis

Isoxazole can be synthesized via a variety of methods . Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis

The molecular formula of “this compound” is C7H4N2O4 . The average mass is 180.118 Da .Chemical Reactions Analysis

Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .Wissenschaftliche Forschungsanwendungen

Isoxazole Alkaloids and Natural Products

Isoxazole alkaloids, including those with structures related to 5-(isoxazol-3-yl)oxazole-4-carboxylic acid, constitute a small but significant group of natural products. These compounds have been found in various sources, such as bacteria, fungi, higher plants, larvae, and marine sponges. Despite their limited number, some of these alkaloids have notable applications, including antibiotic properties as seen in cycloserine and toxic effects like muscimol from Amanita muscaria. The complexity and variety of these compounds from different sources underline their potential for scientific research applications, especially in discovering new drugs and understanding biological processes (Rahbaek & Christophersen, 2001).

Anticancer Applications

Isoxazoline-containing natural products, derivatives of isoxazoles, have been recognized for their anticancer properties. These compounds, through their structural diversity, have demonstrated potential as chemotherapeutic agents. The review focuses on the natural occurrence of isoxazoline derivatives, their isolation, and anticancer applications, highlighting the importance of structural-activity relationships and stereochemical aspects in developing novel anticancer drugs (Kaur et al., 2014).

Microwave-Assisted Synthesis in Drug Development

The microwave-assisted synthesis approach has revolutionized the preparation of azaheterocyclic systems, including those related to this compound. This method offers advantages such as cleaner chemistry, reduced reaction times, and higher yields, making it an invaluable tool in drug development and research. The review provides a comprehensive overview of microwave-assisted synthesis techniques for various heterocyclic systems, emphasizing their significance in medicinal chemistry (Sakhuja et al., 2012).

Chlorogenic Acid and Pharmacological Effects

While not directly related to this compound, the study of chlorogenic acid (CGA) exemplifies the pharmacological potential of naturally occurring compounds. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. This review highlights the importance of natural phenolic compounds in drug discovery, suggesting that research into similar structures like isoxazole derivatives could uncover new therapeutic agents (Naveed et al., 2018).

Tandem Catalysis in Heterocycle Synthesis

Tandem catalysis has been employed to synthesize nitrogen-containing heterocycles, including isoxazoles. This method combines multiple catalytic processes in a single operational step, offering an efficient pathway to synthesize complex molecules. The review discusses the applications of tandem catalysis in creating five-membered aromatic nitrogen heterocycles, underscoring its utility in medicinal chemistry (Campos & Berteina‐Raboin, 2020).

Eigenschaften

IUPAC Name |

5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c10-7(11)5-6(12-3-8-5)4-1-2-13-9-4/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJMDBBAEVYPIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C2=C(N=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)

![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)